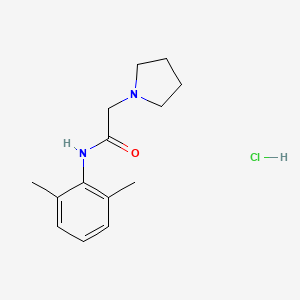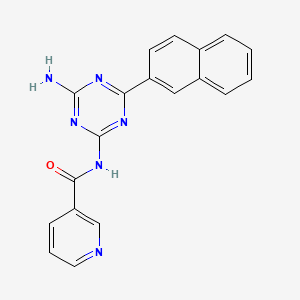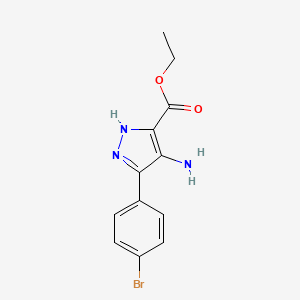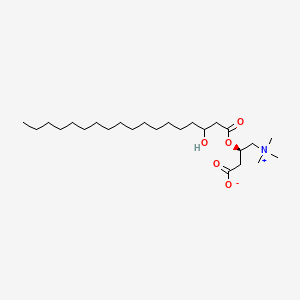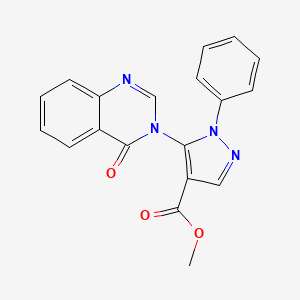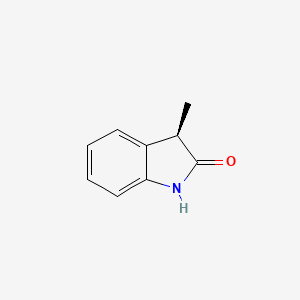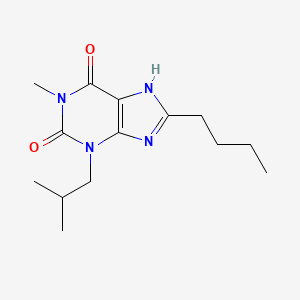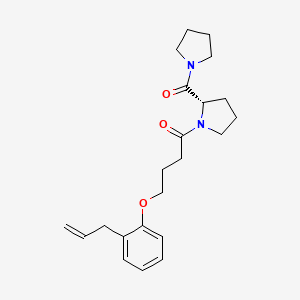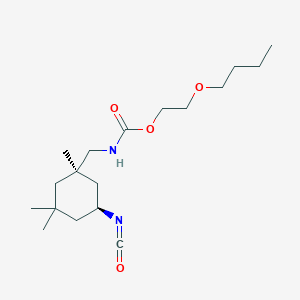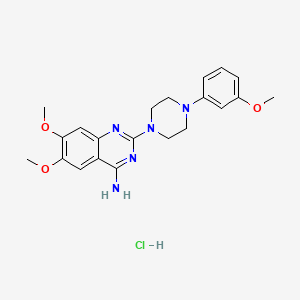
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a piperazine ring attached to a methoxyphenyl group. It is often used in scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Formation of the Final Compound: The final compound is obtained by coupling the methoxyphenyl group to the piperazine ring, followed by purification and conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Quinazoline N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted quinazoline derivatives with new functional groups.
科学研究应用
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-2-chloro-4-quinazolinamine
- N-allyl-6,7-dimethoxy-4-quinazolinamine
- 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine
Uniqueness
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
属性
CAS 编号 |
132764-66-0 |
|---|---|
分子式 |
C21H26ClN5O3 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-5-14(11-15)25-7-9-26(10-8-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-6,11-13H,7-10H2,1-3H3,(H2,22,23,24);1H |
InChI 键 |
WZDPLGLQJKXVPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


